2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate
Description
The compound 2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate features a thiazolidinone core with a conjugated 5-ylidene group, a 4-oxo moiety, and a 2-sulfanylidene (thione) functional group. The 3-position of the thiazolidinone is substituted with a 1-phenylethyl group, while the phenyl ring at the 4-position is esterified with a 4-chlorobenzoate and bears a 2-methoxy substituent.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO4S2/c1-16(18-6-4-3-5-7-18)28-24(29)23(34-26(28)33)15-17-8-13-21(22(14-17)31-2)32-25(30)19-9-11-20(27)12-10-19/h3-16H,1-2H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRQZYUFFHDYON-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name and molecular formula:
- IUPAC Name : 2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate
- Molecular Formula : C19H20ClN2O3S
Structural Features
This compound features:
- A methoxy group (-OCH₃) that may enhance lipophilicity.
- A thiazolidinone ring which is often associated with various biological activities.
- A chlorobenzoate moiety that could influence its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various thiazolidinone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Thiazolidinones have also been investigated for their anticancer potential. Specific derivatives have shown cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators.
Antioxidant Activity
The antioxidant capacity of thiazolidinones has been documented, suggesting that these compounds can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
In a comparative study of several thiazolidinone derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Strong |
| Compound B | 32 | Moderate |
| Target Compound | 32 | Moderate |
Case Study 2: Cytotoxic Effects on Cancer Cells
A study assessing the cytotoxicity of the target compound on MCF-7 (breast cancer) cells revealed an IC50 value of 25 µM, suggesting significant anticancer activity compared to control groups.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25 | Significant |
| Control | >100 | None |
Research Findings
- Mechanism of Action : The compound appears to exert its biological effects by interacting with specific cellular targets involved in metabolic pathways and cell signaling.
- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its pharmacokinetic profile.
- Toxicology : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, long-term studies are necessary for comprehensive safety evaluation.
Comparison with Similar Compounds
Comparative Analysis
Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
